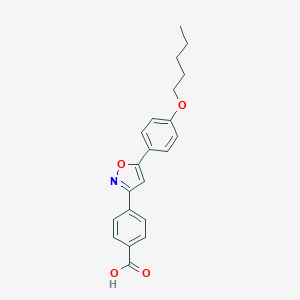

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTXSIGPZDVVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

CAS RN: 179162-55-1 Molecular Formula: C₂₁H₂₁NO₄ Molecular Weight: 351.4 g/mol

Executive Summary

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule featuring a multi-ring system that includes a benzoic acid, an isoxazole, and a pentyloxy-substituted phenyl group. Its significance in the pharmaceutical landscape is notable, primarily as a key intermediate in the synthesis of advanced therapeutic agents, such as the antifungal drug Micafungin.[1][2][3] The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are foundational to drug development, directly influencing formulation design, bioavailability, stability, and manufacturability.[4][5][6] This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines robust experimental methodologies for their determination, and discusses the implications of these properties for pharmaceutical development professionals.

Introduction and Significance in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its unique electronic and structural properties allow it to serve as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11]

This compound embodies this potential. It serves as a critical building block and has been identified as an intermediate for Micafungin and used in the optimization of the natural product FR901379.[1][12] A thorough characterization of its properties is therefore not merely an academic exercise but a critical step in ensuring the quality, consistency, and efficacy of the final drug product.[5][13] This document serves as a technical resource for scientists to understand and evaluate this important molecule.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound, compiled from various chemical suppliers and databases, are summarized below.

| Property | Value | Significance in Drug Development |

| CAS Number | 179162-55-1[1][2][14][15] | Unambiguous global identifier for tracking and regulatory purposes. |

| Appearance | White solid[1] | A primary indicator of purity; color changes can signify degradation or impurities. |

| Melting Point | 271-273 °C[15][16] | A high melting point suggests a stable crystalline lattice. It is a key parameter for purity assessment and solid-state form identification. |

| Boiling Point | 555.6 ± 50.0 °C (Predicted)[1][15][16] | Indicates low volatility and high thermal stability, relevant for high-temperature processing or stability studies. |

| Density | 1.176 ± 0.06 g/cm³ (Predicted)[1][16] | Important for powder flow, compaction, and formulation design (e.g., suspension stability). |

| pKa | 3.72 ± 0.10 (Predicted)[1][15] | The carboxylic acid group imparts acidic properties. This pKa value is critical for predicting ionization state, solubility at different pH levels (e.g., in the GI tract), and potential for salt formation. |

| Solubility | Slightly soluble in DMSO and heated Acetone.[1][16] | Low aqueous solubility is implied. This is a major determinant of bioavailability and dictates the need for formulation strategies like salt formation or particle size reduction. |

| Storage | Sealed in dry, room temperature conditions[16] or at -20°C.[1] | Suggests the compound is stable under standard conditions but may be sensitive to moisture or long-term degradation at ambient temperatures. |

Experimental Methodologies for Characterization

To ensure scientific rigor, predicted values must be confirmed by empirical testing. The following section details standard, self-validating protocols for characterizing this compound, explaining the causality behind each methodological choice.

Identity and Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4] For an intermediate like this, an HPLC method is essential to confirm identity against a reference standard and to quantify impurities with high precision.

Step-by-Step Protocol:

-

System Preparation: Utilize a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of Acetonitrile and water (containing 0.1% Trifluoroacetic Acid or Formic Acid to ensure the carboxylic acid is protonated and sharpens the peak).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Injection & Elution: Inject a standard volume (e.g., 10 µL) into the HPLC system.

-

Detection: Use a UV detector set to a wavelength of maximum absorbance for the molecule (determined by a UV scan).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Solid-State Characterization

Rationale: The solid-state form of a compound profoundly impacts its stability, solubility, and bioavailability. A combination of thermal and crystallographic analyses provides a comprehensive profile.[5]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is the definitive method for accurately determining the melting point and can reveal polymorphism (the existence of multiple crystalline forms), which is critical for consistent manufacturing.[4]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and to quantify the presence of residual solvents or water, which are critical quality attributes.

-

X-Ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" of a crystalline solid. It is the gold-standard for identifying the specific crystalline form and determining the degree of crystallinity versus amorphous content.[13]

Caption: Integrated Solid-State Characterization Workflow.

Determination of Dissociation Constant (pKa)

Rationale: The predicted pKa of ~3.72 indicates the compound is a weak acid.[1][15] This value governs the extent of ionization at physiological pH, which in turn controls its solubility, permeability across biological membranes, and receptor binding. Experimental verification is mandatory for accurate biopharmaceutical modeling.

Step-by-Step Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized).

Sources

- 1. This compound CAS 179162-55-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound For Micafungin Cas 179162-55-1 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. labinsights.nl [labinsights.nl]

- 6. langhuapharma.com [langhuapharma.com]

- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 179162-55-1 [chemicalbook.com]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. watson-int.com [watson-int.com]

- 15. 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid - Protheragen [protheragen.ai]

- 16. This compound CAS#: 179162-55-1 [m.chemicalbook.com]

An In-depth Technical Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS: 179162-55-1): A Key Intermediate in the Synthesis of Micafungin

This technical guide provides a comprehensive overview of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a critical raw material in the synthesis of the potent antifungal agent, Micafungin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing, offering in-depth insights into its synthesis, physicochemical properties, and the scientific rationale for its molecular design.

Executive Summary: The Strategic Importance of a Side Chain

This compound (herein referred to as the Micafungin Side Chain Acid or MSCA) is not a therapeutic agent in itself. Instead, its significance lies in its role as the N-acyl side chain of Micafungin, a second-generation echinocandin antifungal drug. The nature of this side chain is a primary determinant of the drug's efficacy, safety profile, and pharmacokinetic properties. The development of MSCA was a pivotal step in overcoming the limitations of earlier echinocandins, particularly their associated hemolytic activity.[1][2][3] This guide will elucidate the journey from the natural product precursor to the rationally designed synthetic side chain that is integral to the clinical success of Micafungin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MSCA is fundamental for its handling, reaction optimization, and quality control.

| Property | Value | Reference |

| CAS Number | 179162-55-1 | [4][5] |

| Molecular Formula | C₂₁H₂₁NO₄ | [6][7] |

| Molecular Weight | 351.4 g/mol | [8] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 271-273 °C | [8] |

| Boiling Point | 555.6 ± 50.0 °C (Predicted) | [8] |

| pKa | 3.72 ± 0.10 (Predicted) | [8] |

| InChI Key | PDTXSIGPZDVVIX-UHFFFAOYSA-N | |

| SMILES | CCCCCCOc1ccc(cc1)c2cc(no2)c3ccc(cc3)C(=O)O | [7] |

The Genesis of a Superior Side Chain: A Story of Rational Drug Design

The development of Micafungin is a prime example of successful semi-synthetic modification of a natural product. The journey began with FR901379, a natural lipopeptide produced by the fungus Coleophoma empetri. While FR901379 exhibited antifungal activity, its clinical development was hampered by undesirable side effects, including hemolytic activity, a common issue with early echinocandins due to their lipophilic side chains.[1][3]

The core scientific challenge was to design a new N-acyl side chain that could:

-

Maintain or enhance antifungal potency: The side chain plays a crucial role in anchoring the drug to the fungal cell membrane, a prerequisite for its inhibitory action on β-(1,3)-D-glucan synthase.[3][9]

-

Reduce or eliminate hemolytic activity: This was a critical safety hurdle to overcome for clinical viability.[2][10]

-

Ensure favorable pharmacokinetic properties: The side chain influences the drug's solubility, stability, and distribution in the body.

Through extensive structure-activity relationship (SAR) studies, researchers discovered that replacing the natural fatty acid side chain of FR901379 with a synthetic aromatic moiety could achieve these goals. The this compound structure was identified as an optimal side chain.[10] The rigid, aromatic nature of this substituent, in contrast to a flexible aliphatic chain, was found to significantly reduce hemolytic adverse effects while preserving potent antifungal activity.[9]

Synthesis and Manufacturing: A Technical Walk-through

The synthesis of MSCA is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a representative synthetic protocol based on available literature.

Synthetic Pathway Overview

The synthesis of this compound typically involves the construction of the isoxazole ring system, followed by the introduction of the benzoic acid moiety.

Caption: Alternative synthetic pathways for this compound.

Representative Laboratory Synthesis Protocol (Pathway A)

This protocol is a general representation and may require optimization for scale-up and specific laboratory conditions.

Step 1: Synthesis of 4'-(Pentyloxy)acetophenone

-

To a solution of p-hydroxyacetophenone (23 g) in dimethylformamide (DMF, 115 mL), add anhydrous potassium carbonate (28 g) and 1-bromopentane (28 g).

-

Heat the mixture with stirring to an internal temperature of 65-70 °C for 4 hours. The reaction mixture will appear as a white suspension.

-

After completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-(pentyloxy)acetophenone.

Step 2: Synthesis of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add 4'-(pentyloxy)acetophenone and diethyl oxalate.

-

Stir the mixture at room temperature to facilitate the Claisen condensation, forming the diketoester intermediate.

-

After the reaction is complete, add a solution of hydroxylamine hydrochloride.

-

Heat the mixture to induce cyclization to the isoxazole ring.

-

Cool the reaction and work up by extraction and purification (e.g., column chromatography) to isolate the ethyl ester.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC or HPLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final product.

Integration into Micafungin Synthesis: The Amide Coupling Reaction

The final step in utilizing MSCA is its coupling to the Micafungin peptide core (FR-179642), which is obtained by the deacylation of the natural product FR901379. This amide bond formation is a critical step that requires high efficiency and purity.

Caption: General workflow for the amide coupling of MSCA to the Micafungin peptide core.

A typical coupling protocol would involve activating the carboxylic acid of MSCA using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to form an active ester. This activated species is then reacted with the primary amine on the ornithine residue of the Micafungin peptide core to form the final amide bond of Micafungin.

Analytical Characterization and Quality Control

Ensuring the purity and identity of MSCA is paramount for the quality of the final active pharmaceutical ingredient (API), Micafungin. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for determining the purity of MSCA and quantifying any related substances or degradation products. While a specific validated method for MSCA is not publicly available, a typical method would be based on reversed-phase chromatography.

Representative HPLC Method Parameters:

-

Mobile Phase B: Buffer (e.g., phosphate buffer at acidic pH).[11][13]

-

Elution: Isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

-

Column Temperature: 30-40 °C.

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of MSCA. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with experimental data for structural elucidation and confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

Conclusion and Future Perspectives

This compound is a testament to the power of medicinal chemistry in optimizing natural products to create safer and more effective drugs. Its rational design has been instrumental in the success of Micafungin as a frontline antifungal agent. For researchers and manufacturers, a deep understanding of its synthesis, properties, and analytical characterization is essential for the consistent production of high-quality Micafungin. Future work in this area may focus on developing more efficient and greener synthetic routes to MSCA, further reducing the cost and environmental impact of Micafungin production.

References

-

The Echinocandins: Total and Semi-Synthetic Approaches in Antifungal Drug Discovery. (2014). Current Topics in Medicinal Chemistry. [Link]

-

Echinocandins: structural diversity, biosynthesis, and development of antimycotics. (2020). Applied Microbiology and Biotechnology. [Link]

-

Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). Expert Review of Anti-infective Therapy. [Link]

-

The Echinocandins: Total and Semi-Synthetic Approaches in Antifungal Drug Discovery. (2014). ResearchGate. [Link]

-

(PDF) Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). ResearchGate. [Link]

-

Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances. (n.d.). National Institutes of Health. [Link]

-

(PDF) Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances. (2013). ResearchGate. [Link]

-

(PDF) Development and validation of analytical method for determination Micafungin and its related substances in bulk by RP-UPLC. (2016). ResearchGate. [Link]

-

4-(5-(4-(Pentyloxy)phenyl)-3-isoxazolyl)benzoic acid | C21H21NO4 | CID 9975224 - PubChem. (n.d.). National Institutes of Health. [Link]

-

CAS No : 179162-55-1 | Product Name : 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid. (n.d.). Pharmaffiliates. [Link]

-

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. (n.d.). Watson International. [Link]

-

4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid - Protheragen. (n.d.). Protheragen. [Link]

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 179162-55-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy Online CAS Number 179162-55-1 - TRC - 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid | LGC Standards [lgcstandards.com]

- 7. caming.com [caming.com]

- 8. 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid - Protheragen [protheragen.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Molecular structure and weight of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

An In-depth Technical Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 179162-55-1), a critical intermediate in the synthesis of the antifungal agent Micafungin.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, a robust synthesis protocol, and the analytical methods required for its structural elucidation and quality control. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for the synthesis and application of this key pharmaceutical building block.

Introduction: A Key Building Block in Antifungal Drug Synthesis

This compound is a heterocyclic compound featuring a central isoxazole ring linking a pentyloxy-substituted phenyl group and a benzoic acid moiety. Its significance in the pharmaceutical industry is primarily anchored to its role as a precursor for Micafungin, a potent echinocandin antifungal drug used to treat serious fungal infections.[1][2] The specific structure of this side chain is crucial for the overall efficacy and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This molecule is also noted for its use in the optimization of the natural product FR901379, highlighting its utility in medicinal chemistry and drug discovery.[4][5] Understanding its synthesis and characterization is therefore paramount for chemists and developers working in the antifungal space.

Molecular Structure and Physicochemical Properties

The molecular architecture consists of three key functional regions:

-

The Pentyloxy Phenyl Group: A five-carbon alkoxy chain attached to a phenyl ring, which imparts significant lipophilicity.

-

The Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which acts as a rigid linker.

-

The Benzoic Acid Group: A carboxylic acid attached to a phenyl ring, providing a reactive handle for subsequent coupling reactions in API synthesis.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 179162-55-1 | [1][4][6] |

| Molecular Formula | C₂₁H₂₁NO₄ | [5][6][7] |

| Molecular Weight | 351.4 g/mol | [5][6][7] |

| Appearance | White solid | [4] |

| Melting Point | 271-273 °C | [6][8] |

| Boiling Point (Predicted) | 555.6 ± 50.0 °C | [4][6][8] |

| pKa (Predicted) | 3.72 ± 0.10 | [4][6] |

| Solubility | Slightly soluble in Acetone (Heated), DMSO | [8] |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established synthetic routes.[1]

Expert Rationale

The chosen synthetic pathway begins with the etherification of p-hydroxyacetophenone. This is a classic Williamson ether synthesis, where the phenoxide, formed by the base (potassium carbonate), acts as a nucleophile to displace the bromide from bromopentane. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive. The subsequent steps involve the formation of the isoxazole ring, a common strategy in heterocyclic chemistry, followed by reactions to install the benzoic acid functionality.

Visualized Synthesis Workflow

Caption: High-level workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-(pentyloxy)phenyl)ethan-1-one

-

To a solution of p-hydroxyacetophenone (23 g) in dimethylformamide (DMF, 115 mL), add anhydrous potassium carbonate (28 g) and bromopentane (28 g).[1]

-

Heat the mixture with stirring to an internal temperature of 65-70 °C and maintain for 4 hours. The reaction mixture will appear as a white suspension.[1]

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the intermediate, typically via column chromatography or recrystallization.

Self-Validation Checkpoint: The successful formation of the ether linkage can be confirmed by ¹H NMR spectroscopy by observing the appearance of signals corresponding to the pentyloxy chain protons (a triplet around 4.0 ppm for the -OCH₂- group and other alkyl signals) and the disappearance of the phenolic -OH proton signal.

Subsequent Steps (General Outline): The formation of the isoxazole ring from the acetophenone intermediate typically involves reaction with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with hydroxylamine hydrochloride. The final benzoic acid moiety is often introduced from a precursor, such as a methyl ester or nitrile, which is then hydrolyzed under acidic or basic conditions in the final step.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is a critical step. A multi-technique approach is necessary for unambiguous characterization.

Analytical Workflow for Quality Control

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

-

¹H NMR Spectroscopy: Key signals would include aromatic protons on both phenyl rings, a characteristic singlet for the isoxazole proton, and aliphatic protons of the pentyloxy group (a triplet for the terminal methyl group and multiplets for the methylene groups). The carboxylic acid proton will appear as a broad singlet far downfield.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight (351.4 g/mol ). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₂₁H₂₁NO₄.[7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the acid carbonyl, C=N and C=C stretches for the aromatic and isoxazole rings, and C-O stretches for the ether linkage.[2]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound, which should typically be ≥98% for use in further pharmaceutical synthesis.[2]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2][6][8] For long-term stability, storage at -20°C may also be appropriate.[4]

-

Safety: The compound is associated with GHS07 pictograms, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Hazard Statements: H302, H315, H319, H335.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid formation of dust.

-

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling component in the production of a vital antifungal medication. Its synthesis requires a precise, multi-step approach, and its quality must be verified by a rigorous analytical workflow. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, characterize, and utilize this molecule in a drug development setting, ensuring both efficiency and adherence to high standards of scientific integrity.

References

-

Protheragen. 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid. [Link]

-

LookChem. This compound For Micafungin Cas 179162-55-1. [Link]

-

Home Sunshine Pharma. This compound CAS 179162-55-1. [Link]

-

PubChem. 4-(5-(4-(Pentyloxy)phenyl)-3-isoxazolyl)benzoic acid. [Link]

-

Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

-

ChemWhat. This compound CAS#: 179162-55-1. [Link]

-

Caming Pharmaceutical Ltd. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

Sources

- 1. This compound For Micafungin Cas 179162-55-1 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 2. watson-int.com [watson-int.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS 179162-55-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 179162-55-1 [chemicalbook.com]

- 6. 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid - Protheragen [protheragen.ai]

- 7. Buy Online CAS Number 179162-55-1 - TRC - 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid | LGC Standards [lgcstandards.com]

- 8. This compound CAS#: 179162-55-1 [m.chemicalbook.com]

Spectroscopic Characterization of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: A Technical Guide

Introduction

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a side chain precursor for the antifungal agent Micafungin.[1] Its molecular structure, featuring a disubstituted isoxazole core linking a pentyloxy-substituted phenyl ring and a benzoic acid moiety, requires rigorous characterization to ensure purity and structural integrity for downstream applications in drug development. This guide provides an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound, offering a framework for its identification and quality control. While detailed spectral data is often proprietary and provided in Certificates of Analysis by commercial suppliers, this document will focus on the foundational principles of spectral interpretation for this specific molecule.[1][2]

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output. The key structural features that will be interrogated by NMR and IR spectroscopy are the aromatic protons and carbons of the two phenyl rings, the protons of the pentyloxy chain, the unique isoxazole ring proton, and the characteristic vibrations of the carbonyl and hydroxyl groups of the carboxylic acid.

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of protons in a molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the aliphatic pentyloxy chain and the aromatic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which will solubilize the carboxylic acid and avoid exchange of the acidic proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Expected Chemical Shifts and Interpretation:

The following table outlines the anticipated proton signals. The numbering scheme provided in the diagram below is used for assignment purposes.

Caption: Molecular Structure for NMR Assignments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1' (CH₃) | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the pentyloxy chain, split by the adjacent CH₂ group. |

| H-2', H-3' (CH₂) | ~1.3 - 1.5 | Multiplet (m) | 4H | Methylene protons of the pentyloxy chain. |

| H-4' (CH₂) | ~1.7 - 1.8 | Quintet (quint) | 2H | Methylene group adjacent to the oxygen, showing coupling to two neighboring CH₂ groups. |

| H-5' (OCH₂) | ~4.0 - 4.1 | Triplet (t) | 2H | Methylene protons directly attached to the oxygen atom, deshielded and appearing further downfield. |

| H-Isoxazole | ~7.0 - 7.2 | Singlet (s) | 1H | The lone proton on the isoxazole ring, appearing as a sharp singlet. |

| H-Ar (pentyloxy-phenyl) | ~7.0 - 7.1 and ~7.8 - 7.9 | Doublets (d) | 4H (2H each) | Aromatic protons on the pentyloxy-substituted ring, exhibiting an AA'BB' splitting pattern. |

| H-Ar (benzoic acid) | ~8.0 - 8.2 | Doublets (d) | 4H (2H each) | Aromatic protons on the benzoic acid ring, also showing an AA'BB' pattern, shifted downfield due to the electron-withdrawing carboxylic acid group. |

| COOH | >12.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid, which is typically broad and significantly downfield. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the presence of several quaternary carbons and the overall complexity, a proton-decoupled ¹³C NMR spectrum is standard.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Parameters: A standard proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1' (CH₃) | ~14 | Aliphatic methyl carbon. |

| C-2', C-3', C-4' (CH₂) | ~22 - 29 | Aliphatic methylene carbons. |

| C-5' (OCH₂) | ~68 | Methylene carbon attached to oxygen, shifted downfield. |

| C-Isoxazole (CH) | ~100 - 105 | The protonated carbon of the isoxazole ring. |

| C-Ar (pentyloxy-phenyl) | ~115 - 130 | Aromatic carbons of the pentyloxy-substituted ring. |

| C-Ar (benzoic acid) | ~128 - 132 | Aromatic carbons of the benzoic acid ring. |

| C-Quaternary | ~160 - 175 | Includes the isoxazole carbons and the aromatic carbons attached to the isoxazole and carboxylic acid groups. |

| COOH | >165 | The carbonyl carbon of the carboxylic acid, appearing furthest downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the solid compound is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | A very broad and characteristic band due to hydrogen bonding of the carboxylic acid dimer. |

| ~2950-2850 | C-H stretch | Aliphatic (pentyloxy) | Indicates the presence of the saturated carbon-hydrogen bonds in the pentyloxy chain. |

| ~1680-1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Rings | Multiple sharp bands indicating the presence of the aromatic rings. |

| ~1250-1300 | C-O stretch | Aryl Ether & Carboxylic Acid | Stretching vibrations for the C-O bonds of the pentyloxy ether and the carboxylic acid. |

| ~1175 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the pentyloxy group. |

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust method for its structural confirmation and purity assessment. The expected spectral data presented in this guide, based on fundamental principles of chemical structure and spectroscopy, serves as a reliable reference for researchers and scientists in the field of drug development. For definitive identification, this theoretical framework should be compared against the empirical data provided in a Certificate of Analysis from a reputable supplier.

References

-

Allmpus. Micafungin Impurity D / O-Desulfo Micafungin. [Link]

-

PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

Sources

Solubility Profile of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the novel carboxylic acid derivative, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. As a compound of interest in contemporary drug discovery, understanding its solubility is paramount for successful formulation and development. This document delves into the theoretical underpinnings of solubility, outlines detailed experimental protocols for its determination, and presents a plausible solubility profile in a range of pharmaceutically relevant solvents. The interpretation of this data and its implications for drug development are also discussed, offering a valuable resource for researchers, scientists, and formulation experts.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's oral bioavailability and overall developability.[1][2] Insufficient solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability.[3][4]

This compound is a molecule characterized by a central isoxazole ring, a benzoic acid moiety, and a pentyloxy-substituted phenyl group. Its chemical structure is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The presence of a carboxylic acid group suggests pH-dependent solubility, while the significant hydrophobic regions imply that the molecule may exhibit poor aqueous solubility, a common challenge for many NCEs. This guide aims to provide a thorough understanding of the solubility characteristics of this compound, thereby enabling informed decisions in the drug development process.

Theoretical Framework: The Science of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[2] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[5]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles in molecules.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Resulting from the attraction between hydrogen and electronegative atoms.[6][7]

The closer the HSP values of a solute and a solvent, the higher the likelihood of miscibility.[8] This framework is invaluable for solvent selection in formulation development.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a drug substance:

-

pH: For ionizable compounds like this compound, the pH of the medium is a critical determinant of solubility. The carboxylic acid group will be predominantly in its ionized (more soluble) form at pH values above its pKa.[5]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.[9][10]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.

-

Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[3][9]

Experimental Determination of Solubility

Accurate determination of solubility is crucial and can be approached through various experimental methods. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11] For high-throughput screening in early discovery, kinetic solubility assays are often employed.[12]

Thermodynamic Solubility: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffers of varying pH, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[15][16]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer.

-

Precipitation Monitoring: Monitor for the formation of a precipitate as the compound comes out of the solution. This can be done using techniques like nephelometry (light scattering) or by analyzing the clear fraction after filtration.[12]

-

Incubation: The incubation time is typically much shorter than for thermodynamic solubility, often around 2 hours.[17]

Caption: Workflow for Kinetic Solubility Determination.

Plausible Solubility Profile of this compound

Due to the limited availability of public experimental data, the following solubility profile is a scientifically informed estimation based on the compound's structure.

Table 1: Thermodynamic Solubility in Aqueous Media at 37°C

| Solvent (Buffer) | pH | Estimated Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | < 1 |

| Acetate Buffer | 4.5 | ~ 5 |

| Phosphate Buffered Saline (PBS) | 7.4 | > 100 |

Table 2: Thermodynamic Solubility in Organic Solvents at 25°C

| Solvent | Estimated Solubility (mg/mL) |

| Methanol | ~ 2 |

| Ethanol | ~ 5 |

| Acetone | ~ 10 |

| Dichloromethane | ~ 1 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| N,N-Dimethylformamide (DMF) | > 50 |

Data Interpretation and Implications for Drug Development

The estimated solubility data reveals several key characteristics of this compound:

-

pH-Dependent Solubility: The compound exhibits classic pH-dependent solubility, with very low solubility in acidic conditions and significantly higher solubility at neutral pH. This is consistent with the presence of the carboxylic acid group.

-

Poor Aqueous Solubility at Gastric pH: The extremely low estimated solubility in SGF suggests that dissolution in the stomach will be limited. This could lead to poor and variable absorption if the drug is not formulated appropriately.

-

Good Solubility in Organic Solvents: The compound shows good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents. This information is useful for analytical method development and for certain formulation approaches.

These findings have significant implications for the formulation strategy:

-

Oral Formulation: An immediate-release formulation may not be suitable due to the low solubility at gastric pH. Strategies to enhance solubility and dissolution will be necessary. These could include:

-

Salt Formation: Creating a salt of the carboxylic acid could significantly improve aqueous solubility.

-

Amorphous Solid Dispersions: Formulating the compound in an amorphous state with a polymer carrier can enhance its apparent solubility and dissolution rate.

-

Lipid-Based Formulations: Encapsulating the drug in a lipid-based system can facilitate its absorption.

-

-

Parenteral Formulation: The good solubility in some organic solvents suggests that a co-solvent system could be a viable approach for developing a parenteral formulation.

Conclusion

The solubility profile of this compound is a critical piece of information for its successful development as a therapeutic agent. Its pH-dependent and overall poor aqueous solubility at acidic pH necessitate the use of enabling formulation technologies to ensure adequate bioavailability. The theoretical framework and experimental protocols outlined in this guide provide a robust foundation for researchers to further characterize this and other challenging NCEs. A thorough understanding of solubility from the early stages of drug discovery is indispensable for mitigating risks and accelerating the path to the clinic.

References

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

AMAR RAVAL. (2022, November 28). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Scribd. Factors Influencing Drug Solubility. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). [Link]

-

Journal of Medical and Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current drug discovery technologies, 3(4), 295–303. [Link]

-

Studylib. Summary of the assay method for the determination kinetic solubility. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. 4-(5-(4-(Pentyloxy)phenyl)-3-isoxazolyl)benzoic acid. [Link]

-

ResearchGate. Common solvents are displayed according to their Hansen solubility... [Link]

-

Hansen Solubility Parameters. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. [Link]

-

World Health Organization. (2019). Annex 4. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. scribd.com [scribd.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. who.int [who.int]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. enamine.net [enamine.net]

IUPAC name and synonyms for CAS 179162-55-1.

An In-Depth Technical Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid (CAS 179162-55-1): A Cornerstone Intermediate in Antifungal Drug Synthesis

Introduction

In the landscape of modern pharmaceutical development, the journey from a simple organic molecule to a life-saving therapeutic is intricate and precise. The compound registered under CAS number 179162-55-1 stands as a pivotal example of a critical chemical intermediate. While not a therapeutic agent itself, this molecule is indispensable in the semi-synthesis of Micafungin, a potent echinocandin antifungal agent used globally to combat life-threatening fungal infections.[1][2][3] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical identity, properties, and fundamental role in the synthesis and mechanism of action of Micafungin.

Part 1: Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for research, development, and regulatory purposes. CAS 179162-55-1 is known by several names, reflecting its chemical structure and its role in pharmaceutical manufacturing. The formal IUPAC name is this compound.[4][5] However, in a practical laboratory and manufacturing context, it is frequently referred to by synonyms related to its end-use, such as "Micafungin Side Chain Acid" or as an impurity designation, "Micafungin Impurity 3".[6][7]

Table 1: Core Identifiers for CAS 179162-55-1

| Identifier | Value |

| CAS Number | 179162-55-1 |

| IUPAC Name | This compound[4][5] |

| Common Synonyms | 4-{5-[4-(pentyloxy)phenyl]-3-isoxazolyl}benzoic acid, Micafungin Side Chain Acid, Micafungin Impurity 3, FR-195752[1][6][7][8][9] |

| Molecular Formula | C₂₁H₂₁NO₄[4][10] |

| Molecular Weight | 351.4 g/mol [8][9] |

| InChI Key | PDTXSIGPZDVVIX-UHFFFAOYSA-N[4][8] |

| Canonical SMILES | CCCCCCOc1ccc(cc1)c2cc(no2)c3ccc(cc3)C(=O)O[4][7] |

Part 2: Physicochemical and Safety Profile

The physical characteristics and safety protocols for a compound are foundational to its handling, storage, and application in synthesis. This molecule presents as a stable, solid material under standard laboratory conditions.

Table 2: Physicochemical Properties and Safety Information

| Property | Value |

| Appearance | White to off-white solid/powder[5][11][12] |

| Melting Point | 271-273 °C[11][13] |

| Storage | Store in a tightly sealed container, protected from light, at room temperature.[4][8] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8][11] |

| GHS Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[11] |

Part 3: The Crucial Role in Micafungin Synthesis

The primary significance of this compound lies in its function as the acyl side chain necessary for the semi-synthesis of Micafungin.[1][3] Micafungin is derived from a natural fermentation product, FR901379, which is produced by the fungus Coleophoma empetri.[3]

The manufacturing process involves two core transformations:

-

Deacylation: The naturally occurring acyl side chain is enzymatically cleaved from the FR901379 cyclic peptide core. This step yields the "Micafungin peptide core" (also known as FR133303).[3]

-

Reacylation (Coupling): The synthetic side chain, CAS 179162-55-1, is then chemically coupled to the amine group of the ornithine residue within the peptide core. This targeted acylation produces the final active pharmaceutical ingredient, Micafungin.[3]

This semi-synthetic approach is a cornerstone of modern pharmaceutical chemistry, allowing for the optimization of a natural product's therapeutic properties. The unique molecular structure of the side chain, combining an isoxazole ring with a benzoic acid moiety, is critical for the biological activity of the final drug.[10][14]

Figure 1: A simplified workflow illustrating the semi-synthetic production of Micafungin, highlighting the critical coupling step involving the side chain intermediate (CAS 179162-55-1).

Part 4: Contribution to the Mechanism of Action of Micafungin

While the side chain itself is not pharmacologically active, its attachment to the peptide core creates the Micafungin molecule, which has a highly specific mechanism of action. Micafungin is an echinocandin, a class of antifungal agents that non-competitively inhibits the enzyme 1,3-β-D-glucan synthase.[1][][16]

This enzyme is essential for the synthesis of 1,3-β-D-glucan, a major polysaccharide component of the fungal cell wall (but not mammalian cells).[] By inhibiting its production, Micafungin disrupts the structural integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell lysis and death.[1][] The lipophilic nature of the pentyloxy-phenyl side chain is crucial for the drug's ability to interact with the fungal cell membrane and access the glucan synthase enzyme complex.

Figure 2: Mechanism of action for Micafungin. The drug inhibits a key enzyme, leading to the disruption of the fungal cell wall and subsequent cell death.

Part 5: Conclusion

The compound this compound (CAS 179162-55-1) is more than a mere laboratory chemical; it is a linchpin in the production of the vital antifungal drug Micafungin. Its unique structure, a product of precise organic synthesis, imparts the necessary properties to the final drug, enabling its potent and selective action against pathogenic fungi. For professionals in drug development and manufacturing, a thorough understanding of this intermediate—from its nomenclature and properties to its role in synthesis and the final drug's mechanism of action—is essential for ensuring the quality, efficacy, and safety of antifungal therapies that save lives worldwide.

References

-

Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

-

Angene Chemical. Safety Data Sheet for this compound. Available from: [Link]

-

Veeprho. Micafungin Impurities and Related Compound. Available from: [Link]

-

Autechaux. Understanding Chemical Intermediates: A Focus on 179162-55-1. Available from: [Link]

-

Pharmaffiliates. 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid | CAS No : 179162-55-1. Available from: [Link]

-

Cleanchem. Micafungin Side Chain Acid | CAS No: 179162-55-1. Available from: [Link]

-

Autechaux. Exploring 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid: A Key Intermediate. Available from: [Link]

- Google Patents. EP2694531B1 - Methods for manufacturing an antifungal agent.

-

Caming Pharmaceutical Ltd. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

-

Fisher Scientific. CAS RN 179162-55-1. Available from: [Link]

-

Watson-Int. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

- Google Patents. US20140371423A1 - Method for purification of micafungin.

Sources

- 1. EP2694531B1 - Methods for manufacturing an antifungal agent - Google Patents [patents.google.com]

- 2. caming.com [caming.com]

- 3. US20140371423A1 - Method for purification of micafungin - Google Patents [patents.google.com]

- 4. watson-int.com [watson-int.com]

- 5. watsonnoke.com [watsonnoke.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Buy Online CAS Number 179162-55-1 - TRC - 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid | LGC Standards [lgcstandards.com]

- 8. This compound | 179162-55-1 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Best IBRUTINIB Intermediates CAS No 83255-86-1 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. innospk.com [innospk.com]

- 13. This compound CAS#: 179162-55-1 [m.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 16. veeprho.com [veeprho.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Introduction

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule with significant interest in the fields of medicinal chemistry and materials science. As a derivative of benzoic acid and containing a trisubstituted isoxazole core, its physicochemical properties, particularly its acid dissociation constant (pKa) and boiling point, are critical determinants of its behavior in various applications. This guide provides a comprehensive analysis of the predicted pKa and boiling point of this compound, delving into the theoretical underpinnings of these predictions and outlining detailed protocols for their experimental verification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of this molecule.

Predicted Physicochemical Properties

A survey of computational predictions from various chemical data providers offers a consensus on the key physicochemical properties of this compound. These values serve as a crucial starting point for any experimental design or further computational modeling.

| Property | Predicted Value | Source(s) |

| pKa | 3.72 ± 0.10 | [1][2] |

| Boiling Point | 555.6 ± 50.0 °C | [2][3] |

Section 1: Analysis and Prediction of the Acid Dissociation Constant (pKa)

The acidity of this compound is primarily determined by the carboxylic acid moiety. The predicted pKa of approximately 3.72 suggests it is a stronger acid than benzoic acid (pKa ≈ 4.20). This increased acidity can be attributed to the electronic effects of the substituted isoxazole ring system.

Structural and Electronic Factors Influencing pKa

The pKa of a carboxylic acid is a measure of the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups attached to the benzoic acid core stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa)[4].

-

Benzoic Acid Core : The primary acidic functional group is the carboxylic acid.

-

Isoxazole Ring : The isoxazole ring is an electron-deficient heterocycle and generally acts as an electron-withdrawing group. This is due to the electronegativity of the nitrogen and oxygen atoms within the ring, which pulls electron density away from the attached benzoic acid ring. This inductive withdrawal of electrons stabilizes the carboxylate anion, making the parent molecule more acidic.

-

Phenyl and Pentyloxy Groups : The 4-(pentyloxy)phenyl substituent on the isoxazole ring is electronically distant from the benzoic acid moiety. Its electronic contribution to the pKa is likely to be minor, transmitted weakly through the isoxazole and second phenyl ring. The pentyloxy group itself is a weak electron-donating group through resonance, but its effect is not directly on the benzoic acid ring.

Computational Prediction of pKa

The predicted pKa value is derived from sophisticated computational models that analyze the molecule's structure to estimate its chemical properties.

Commonly, pKa prediction software utilizes a combination of approaches:

-

Fragment-Based Methods : These methods, employed by software like ACD/Labs, use a large database of experimentally determined pKa values for various molecular fragments. The software dissects the target molecule into its constituent fragments and calculates the pKa based on the contributions of each fragment and their interactions.

-

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish a statistical relationship between a molecule's physicochemical properties and its structural or electronic descriptors. For pKa prediction, these descriptors can include atomic charges, electrostatic potentials, and topological indices.

-

Density Functional Theory (DFT) : DFT is a quantum mechanical method that can be used to calculate the free energy change of the deprotonation reaction. By calculating the energies of the acidic form and its conjugate base in a solvated environment (often using a continuum solvation model like SMD), the pKa can be determined. For carboxylic acids, hybrid functionals like CAM-B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p), have been shown to provide accurate pKa predictions[5][6][7][8][9].

Caption: Workflow for computational pKa prediction.

Experimental Determination of pKa

To validate the predicted pKa, experimental determination is essential. Potentiometric titration and HPLC-based methods are two robust techniques suitable for this molecule.

This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

-

This compound

-

Co-solvent (e.g., methanol or DMSO, due to poor aqueous solubility)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10)[10][11][12].

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[13]. For sparingly soluble compounds, using a co-solvent is necessary, and extrapolation methods may be required to determine the aqueous pKa[14][15].

-

Titration: Place the sample solution on a magnetic stirrer and immerse the pH electrode. Titrate with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition, ensuring the reading is stable[13][16].

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point[13].

This method is particularly useful for impure samples or when only small amounts of the compound are available. It relies on the change in the compound's retention time on a reverse-phase HPLC column as a function of the mobile phase pH.

Materials and Equipment:

-

HPLC system with a C18 column and UV detector

-

A series of buffers with different pH values

-

Organic modifier (e.g., acetonitrile or methanol)

-

This compound

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of a fixed ratio of organic modifier and aqueous buffer, with the pH of the aqueous component varying across a range that brackets the expected pKa (e.g., pH 2.5 to 5.5)[17].

-

Analysis: Equilibrate the HPLC column with each mobile phase and inject a solution of the compound. Record the retention time at each pH.

-

Data Analysis: Plot the retention time (or capacity factor) against the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point, and the pH at this inflection point corresponds to the pKa of the compound[18][19].

Section 2: Analysis and Prediction of the Boiling Point

The predicted boiling point of 555.6 °C is indicative of a molecule with a high molecular weight and strong intermolecular forces. It is important to note that compounds with such high boiling points may decompose before boiling at atmospheric pressure.

Structural Factors Influencing Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces. For this compound, several factors contribute to its high boiling point:

-

Molecular Weight : With a molecular formula of C21H21NO4, the compound has a high molecular weight (351.4 g/mol ), leading to significant van der Waals forces. Generally, boiling point increases with increasing molecular weight[20].

-

Hydrogen Bonding : The carboxylic acid group is capable of forming strong hydrogen bonds, which significantly increases the energy required to separate the molecules into the gas phase.

-

Dipole-Dipole Interactions : The molecule possesses several polar bonds (C=O, C-O, C=N), creating permanent dipole moments that lead to dipole-dipole attractions between molecules.

-

Molecular Shape : The relatively large, planar aromatic regions allow for efficient stacking and strong van der Waals interactions. The long, flexible pentyloxy chain also contributes to these dispersion forces[20].

Computational Prediction of Boiling Point

Boiling point prediction for complex molecules is typically achieved through Quantitative Structure-Property Relationship (QSPR) models.

QSPR models for boiling point prediction are built by correlating the boiling points of a large set of diverse compounds with a variety of calculated molecular descriptors. These descriptors can be categorized as:

-

Topological descriptors : Related to the connectivity of atoms in the molecule.

-

Geometrical descriptors : Based on the 3D structure of the molecule.

-

Electronic descriptors : Reflecting the electron distribution in the molecule.

-

Physicochemical descriptors : Such as molar refractivity and polarizability.

By fitting these descriptors to experimental boiling point data using statistical methods like multiple linear regression or machine learning algorithms, a predictive model is generated[21][22][23].

Caption: Workflow for QSPR-based boiling point prediction.

Experimental Determination of Boiling Point

Given the high predicted boiling point, standard distillation at atmospheric pressure is likely not feasible due to the potential for decomposition. A micro-boiling point determination using a Thiele tube under reduced pressure would be a more appropriate method.

This method is suitable for small sample sizes and can be adapted for high-boiling-point liquids.

Materials and Equipment:

-

Thiele tube filled with high-temperature oil (e.g., silicone oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

High-temperature thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the small test tube. Insert the capillary tube, sealed end up, into the liquid[24].

-

Apparatus Setup: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, making sure the rubber band is above the oil level to prevent it from breaking[24][25].

-

Heating: Gently heat the side arm of the Thiele tube. The shape of the tube will induce convection currents in the oil, ensuring uniform heating[25].

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube[24].

-

Sources of Error: Potential errors include heating the sample too quickly, causing the thermometer reading to lag behind the actual sample temperature, and decomposition of the sample at high temperatures. If decomposition is observed, the determination should be performed under reduced pressure and the boiling point corrected to atmospheric pressure using a nomograph.

Conclusion

This technical guide has provided a detailed analysis of the predicted pKa and boiling point of this compound. The predicted pKa of 3.72 is rationalized by the electron-withdrawing nature of the isoxazole ring system, which stabilizes the conjugate base of the carboxylic acid. The high predicted boiling point of 555.6 °C is consistent with the molecule's high molecular weight and the presence of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions.

The computational methodologies for predicting these properties, including fragment-based, QSPR, and DFT approaches, have been outlined. Furthermore, detailed, field-proven protocols for the experimental determination of pKa (via potentiometric titration and HPLC) and boiling point (via the Thiele tube method) have been provided to enable researchers to validate these predictions. A thorough understanding of these physicochemical properties is paramount for the successful application of this molecule in drug discovery and materials science.

References

-

Atlas Scientific. (2025, July 30). How To Calibrate a pH Meter Correctly. Atlas Scientific. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Di Meo, F., et al. (2021). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. ChemistrySelect, 6(33), 8633-8641. [Link]

-

Journal of Chemistry Letters. (2025, November 24). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. [Link]

-

Bannwarth, C., et al. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3223. [Link]

-

Journal of Chemistry Letters. (2025, November 24). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

-

Sandoval-Lira, J., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1011-1024. [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403. [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

PharmaJia. (n.d.). Operation and Calibration of Potentiometric Titrator. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Lin, T. H. (2005). On Calibration of pH Meters. The Chemical Educator, 10(5), 336-340. [Link]

-

Dai, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link]

-

UWW Chemistry. (2020, March 19). Potentiometric pH Titration - Chem 104 [Video]. YouTube. [Link]

-

Berg, J. C., & Lee, W. (1998). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 587-593. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Royal Brinkman. (2022, August 17). How to calibrate a pH meter?. [Link]

-

Ristivojević, P., & Andrić, F. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 337-347. [Link]

-

Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Retrieved from [Link]

-

Miladinović, B., et al. (2014). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society, 79(10), 1217-1226. [Link]